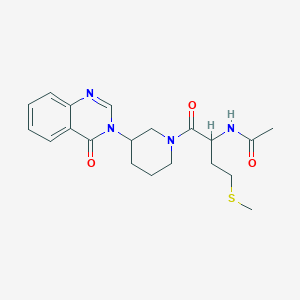![molecular formula C18H18FN3O3S B2373504 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1252822-13-1](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is an intricate organic compound belonging to the class of thienopyrimidines Structurally, it integrates a thieno[3,2-d]pyrimidin backbone with a fluorophenylacetamide side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions, starting with the construction of the thieno[3,2-d]pyrimidin core. Common approaches include condensation reactions between thienyl derivatives and suitably protected pyrimidine intermediates. For the butyl group integration, alkylation methods can be utilized.
Industrial Production Methods: Scale-up synthesis for industrial applications may adopt continuous flow reactions to ensure consistent quality and yield. This involves carefully controlled reaction temperatures, pressures, and reagent concentrations to optimize the output while minimizing by-products.
Types of Reactions:
Oxidation: The compound may undergo oxidation, particularly at the butyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxo groups, potentially converting them into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, introducing various functional groups that can alter the compound's properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) followed by nucleophiles like amines or alcohols.
Major Products Formed: The products vary based on the reaction type, ranging from oxidized ketones to reduced alcohols and substituted amide derivatives.
Applications De Recherche Scientifique
This compound has garnered interest for its potential therapeutic properties:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: It is explored for its role in biological systems, possibly interacting with enzymes or receptors.
Medicine: Investigations are ongoing into its efficacy as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive molecules.
Industry: Utilized in materials science for developing novel polymers or as a catalyst in chemical reactions.
Mécanisme D'action
The compound's effects are likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core can intercalate with DNA or inhibit enzyme activity, while the fluorophenylacetamide side chain enhances binding affinity and specificity. Pathways involved may include inhibition of kinase enzymes or disruption of cell signaling cascades.
Comparaison Avec Des Composés Similaires
When compared to other thienopyrimidines and fluorophenylacetamides, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique side chain modification which enhances lipophilicity and bioavailability. Similar compounds include:
Thienopyrimidine derivatives without the butyl or fluorophenylacetamide side chains.
Other acetamide-linked fluorophenyl compounds lacking the thienopyrimidine core.
This combination of structural features imbues the compound with distinct physicochemical properties, making it a versatile candidate for various scientific endeavors.
Propriétés
Numéro CAS |
1252822-13-1 |
|---|---|
Formule moléculaire |
C18H18FN3O3S |
Poids moléculaire |
375.42 |
Nom IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
Clé InChI |
ZIILJJQTWHPLSM-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride](/img/structure/B2373425.png)
![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)



![N-(2-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2373434.png)




![3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2373443.png)

